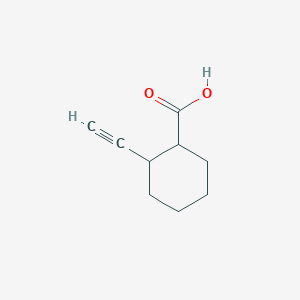

2-Ethynylcyclohexane-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77670-50-9 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-ethynylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H12O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,7-8H,3-6H2,(H,10,11) |

InChI Key |

HDLBVCGPCWUMQL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CCCCC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Ethynylcyclohexane 1 Carboxylic Acid

Retrosynthetic Analysis for 2-Ethynylcyclohexane-1-carboxylic acid

A retrosynthetic analysis of this compound reveals several potential disconnection pathways. The primary disconnections involve the carbon-carbon bond of the ethynyl (B1212043) group and the bonds forming the cyclohexane (B81311) ring.

A logical primary disconnection is at the C-C bond between the cyclohexane ring and the ethynyl group, leading to a 2-halocyclohexane-1-carboxylic acid derivative and an acetylene (B1199291) source. This approach, however, can be complicated by the potential for elimination reactions.

A more robust strategy involves disconnecting the cyclohexane ring itself. A Diels-Alder reaction is a powerful tool for the formation of six-membered rings. A potential retrosynthetic pathway could therefore involve the disconnection of the cyclohexane ring to a suitable diene and a dienophile. For instance, a substituted butadiene derivative could react with an acetylene-containing dienophile. However, controlling the regioselectivity and subsequent functional group manipulations would be critical.

Alternatively, one could envision the formation of the ethynyl group late in the synthesis from a more stable precursor, such as a ketone or an aldehyde at the 2-position. This would involve transformations like the Corey-Fuchs or Seyferth-Gilbert homologation on a 2-formylcyclohexane-1-carboxylic acid derivative. This approach simplifies the handling of the sensitive alkyne moiety during the construction of the cyclohexane ring.

Development of Novel Synthetic Routes for this compound

The development of novel synthetic routes for this compound is largely focused on achieving high levels of stereocontrol. The relative orientation of the ethynyl and carboxylic acid groups (cis or trans) and the absolute stereochemistry at the two stereocenters (C1 and C2) are of paramount importance.

The stereoselective synthesis of this compound can be approached through either enantioselective or diastereoselective methods.

Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This can be achieved through several strategies:

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key reaction, such as the introduction of the ethynyl group or the formation of the cyclohexane ring. After the desired stereochemistry is established, the auxiliary is removed.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For instance, an asymmetric Diels-Alder reaction or an enantioselective addition of an alkyne to a cyclohexene (B86901) derivative could be employed.

Resolution of Racemates: A racemic mixture of this compound or a suitable precursor can be separated into its constituent enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

While specific examples for the enantioselective synthesis of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis provide a clear framework for how such a synthesis could be designed.

Diastereoselective synthesis focuses on controlling the relative stereochemistry of the substituents, leading to the preferential formation of either the cis or trans isomer. The conformational rigidity of the cyclohexane ring plays a crucial role in directing the approach of reagents.

For example, the hydrogenation of a 2-ethynyl-cyclohex-1-ene-1-carboxylic acid precursor could potentially lead to the cis isomer due to the delivery of hydrogen from the less hindered face of the molecule adsorbed on a catalyst surface. Conversely, thermodynamic equilibration of a less stable isomer could be used to favor the formation of the more stable diastereomer. The choice of reagents and reaction conditions is critical in directing the diastereoselectivity of such transformations.

Regioselectivity concerns the control of where a reaction occurs on a molecule with multiple reactive sites. In the context of synthesizing this compound, regioselectivity would be crucial if, for example, a starting material with multiple similar positions were used. A key challenge is the selective functionalization at the C2 position adjacent to the carboxylic acid group. The directing effect of the carboxyl group, either through steric hindrance or electronic effects, can be exploited to achieve the desired regioselectivity. For instance, the formation of an enolate from a cyclohexanone-2-carboxylic acid derivative would selectively occur at the C2 position, allowing for the introduction of a precursor to the ethynyl group.

Catalysis offers efficient and selective methods for many of the transformations required for the synthesis of this compound. Transition metal catalysts, in particular, are instrumental in C-C bond formation and stereoselective reactions.

For the introduction of the ethynyl group, Sonogashira coupling of a 2-halocyclohexane-1-carboxylic acid derivative with a terminal alkyne, catalyzed by palladium and copper, would be a viable strategy. Furthermore, catalytic hydrogenation using specific catalysts can be employed to control the stereochemistry of the cyclohexane ring. For example, the use of rhodium or ruthenium catalysts in the hydrogenation of aromatic precursors can lead to specific diastereomers of substituted cyclohexanes. The development of chiral catalysts for such hydrogenations could also provide an enantioselective route to the target molecule.

Catalytic Strategies in this compound Synthesis

Transition Metal-Catalyzed Coupling Reactions for Ethynyl Moiety Introduction

The introduction of the ethynyl group onto the cyclohexane ring at the C-2 position is a key transformation in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. wikipedia.org

A plausible strategy would involve the use of a cyclohexane precursor bearing a leaving group, such as a halide or triflate, at the 2-position, and a protected carboxylic acid at the 1-position. This precursor could then be coupled with a suitable acetylene source. For instance, 1-ethynyl-cyclohexanol can serve as an efficient acetylene surrogate in Sonogashira coupling reactions. elte.huresearchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst, like CuI, and a base, such as an amine. wikipedia.org

The general reaction is depicted below:

The choice of protecting group for the carboxylic acid is crucial to prevent side reactions. Esters, such as methyl or ethyl esters, are common choices due to their relative stability under the coupling conditions and the feasibility of subsequent hydrolysis to yield the desired carboxylic acid. The stereochemistry at the C-1 and C-2 positions would need to be established in the precursor, which could be achieved through various stereoselective synthesis methods for substituted cyclohexanes.

Recent advancements in Sonogashira coupling have also explored the use of N-heterocyclic carbene (NHC) ligands for palladium, which can offer enhanced catalytic activity and stability. nih.gov

Organocatalytic Approaches to this compound

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, offering an alternative to metal-based catalysts. nih.gov For the synthesis of this compound, organocatalysis could be employed to establish the desired stereochemistry of the vicinally substituted cyclohexane core.

A hypothetical organocatalytic approach could involve an asymmetric Michael addition of a nucleophile to a cyclohexenecarboxylate derivative, catalyzed by a chiral organocatalyst, such as a cinchona alkaloid-derived thiourea (B124793) or a primary amine. researchgate.net This could be followed by functional group manipulation to introduce the ethynyl group.

Alternatively, an organocatalytic approach for the direct introduction of an alkyne-containing fragment could be envisioned. For instance, methodologies for the enantioselective synthesis of propargylic alcohols through the direct addition of terminal alkynes to aldehydes, catalyzed by chiral amino alcohols like N-methylephedrine in the presence of a zinc salt, have been developed by Carreira and coworkers. organic-chemistry.org While this applies to aldehydes, conceptually similar strategies could be explored for the asymmetric functionalization of a cyclohexane precursor containing a suitable electrophilic handle.

The development of organocatalytic methods for the construction of chiral 1,4-enynes from propargyl alcohols also highlights the potential for creating key intermediates that could be further elaborated into the target molecule. nih.govlookchem.comresearchgate.net These reactions often rely on the generation of a carbocationic intermediate that is then trapped enantioselectively.

Ligand Design and Optimization for Selective Synthesis

In transition metal-catalyzed reactions, the design and optimization of ligands are paramount for achieving high selectivity and efficiency. For the enantioselective synthesis of this compound, chiral ligands that can effectively control the stereochemical outcome of the key bond-forming steps are essential.

In the context of a potential asymmetric transition metal-catalyzed reaction to construct the chiral cyclohexane core, ligands such as chiral phosphines (e.g., BINAP derivatives) or P,N-ligands like Pyrinap could be employed. nih.gov These ligands coordinate to the metal center and create a chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer.

For instance, in a hypothetical asymmetric allylic alkylation to introduce one of the substituents on the cyclohexane ring, the choice of a chiral ligand for the palladium catalyst would be critical in determining the enantiomeric excess of the product. The optimization process would involve screening a library of ligands with varying steric and electronic properties to identify the one that provides the best balance of reactivity and selectivity.

The table below summarizes some classes of chiral ligands and their potential applications in the synthesis of chiral building blocks relevant to this compound.

| Ligand Class | Example | Potential Application | Reference |

| Chiral Phosphines | BINAP | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation | nih.gov |

| Chiral P,N-Ligands | Pyrinap | Enantioselective A³-Coupling | nih.gov |

| Chiral Diimines | BOX | Asymmetric Diels-Alder Reactions | N/A |

| Chiral Amino Alcohols | N-methylephedrine | Asymmetric Alkynylation of Aldehydes | organic-chemistry.org |

Green Chemistry Principles in this compound Production

The application of green chemistry principles is increasingly important in the synthesis of chemical compounds to minimize environmental impact. In the context of producing this compound, several green chemistry metrics can be considered to evaluate and optimize the proposed synthetic routes.

Key green chemistry principles that could be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed coupling reactions, when optimized, can exhibit high atom economy.

Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and have a lower environmental impact. For instance, exploring aqueous media for reactions like the Sonogashira coupling is a greener alternative to traditional organic solvents. wikipedia.org

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. Both transition metal catalysis and organocatalysis align with this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

The following table outlines some key green chemistry metrics and their relevance to the synthesis of this compound.

| Metric | Description | Relevance to Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High atom economy is desirable to minimize waste. Addition and coupling reactions are generally more atom-economical than substitution or elimination reactions. |

| E-Factor (Environmental Factor) | Total weight of waste / Weight of product | A lower E-factor indicates a greener process. This metric considers solvent losses and reagent waste. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | PMI provides a broader view of the process efficiency, including all materials used. |

| Reaction Mass Efficiency (RME) | Mass of the desired product / Total mass of reactants | RME is a useful metric for evaluating the efficiency of a specific chemical reaction. |

By evaluating proposed synthetic pathways against these metrics, chemists can identify areas for improvement and develop more sustainable methods for the production of this compound.

Precursor Design and Optimization for this compound Synthesis

For a transition metal-catalyzed approach, a key precursor would be a stereochemically defined 2-substituted cyclohexane-1-carboxylic acid derivative. For example, a chiral 2-halocyclohexane-1-carboxylic acid ester could be synthesized from commercially available starting materials such as cyclohexene or cyclohexadiene through established stereoselective methods, including asymmetric dihydroxylation, epoxidation followed by ring-opening, or Diels-Alder reactions.

An alternative precursor for the introduction of the ethynyl group could be a cyclohexanone (B45756) derivative. This would allow for the addition of an ethynyl nucleophile, such as ethynylmagnesium bromide or ethynyllithium, to the carbonyl group, followed by further functional group manipulations to install the carboxylic acid and adjust the oxidation state.

For organocatalytic strategies, the precursors would be designed to be compatible with the chosen catalytic system. For instance, a cyclohexenone derivative could serve as a precursor for an asymmetric conjugate addition reaction to install one of the stereocenters.

The optimization of precursor design would involve considering factors such as:

Availability and cost of starting materials.

Number of synthetic steps required to prepare the precursor.

Stereochemical control in the synthesis of the precursor.

Compatibility of functional groups with subsequent reaction conditions.

A well-designed precursor is fundamental to achieving an efficient and practical synthesis of this compound.

Chemical Transformations and Reactivity of 2 Ethynylcyclohexane 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo numerous transformations to yield a variety of derivatives, including esters, amides, acid chlorides, and anhydrides. It can also be subject to reduction and decarboxylation reactions.

Esterification: 2-Ethynylcyclohexane-1-carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water generated is removed. masterorganicchemistry.comlibretexts.org The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

Amidation: The direct conversion of carboxylic acids to amides by reaction with an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.orgmdpi.com To achieve this transformation under milder conditions, activating agents are frequently employed. libretexts.org These agents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. The resulting amide bond is a key linkage in many biologically active molecules. researchgate.net

| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|---|

| Esterification | This compound | Ethanol (B145695) | Acid catalyst (e.g., H₂SO₄), Heat | Ethyl 2-ethynylcyclohexane-1-carboxylate |

| Amidation | This compound | Ammonia | Heat or Activating Agent | 2-Ethynylcyclohexane-1-carboxamide |

Reduction: The carboxylic acid moiety of this compound can be reduced to a primary alcohol. This transformation requires powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common choice. libretexts.orgchemguide.co.uk The reaction proceeds in an ether solvent, followed by an acidic workup to protonate the resulting alkoxide salt and yield (2-ethynylcyclohexyl)methanol. chemguide.co.uklibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. libretexts.orgchemguide.co.uk The reduction occurs via an aldehyde intermediate, which is immediately reduced further to the alcohol. chemguide.co.uklibretexts.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) from a simple carboxylic acid like this compound is generally difficult and requires harsh conditions. libretexts.org Efficient decarboxylation upon heating typically requires the presence of a carbonyl group at the β-position to the carboxylic acid, which facilitates the reaction through a cyclic transition state. masterorganicchemistry.comlibretexts.orglibretexts.org Since this compound lacks this feature, it will not undergo simple thermal decarboxylation. Alternative, more complex methods, such as the Hunsdiecker reaction, would be necessary to achieve decarboxylation. libretexts.org

Acid Chlorides: Carboxylic acids are readily converted into more reactive acid chlorides. libretexts.org A common and effective method involves treating this compound with thionyl chloride (SOCl₂). libretexts.orglibretexts.org This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting 2-ethynylcyclohexane-1-carbonyl chloride. libretexts.org Other reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be used. libretexts.orggoogle.com

Anhydrides: Acid anhydrides can be synthesized from carboxylic acids. One method involves the reaction of an acid chloride with a carboxylate salt. youtube.com Thus, 2-ethynylcyclohexane-1-carbonyl chloride can react with a salt, such as sodium 2-ethynylcyclohexane-1-carboxylate, to form 2-ethynylcyclohexane-1-carboxylic anhydride. Alternatively, symmetrical anhydrides can sometimes be formed by the dehydration of two carboxylic acid molecules at high temperatures, though this is not always a practical method. youtube.comkhanacademy.org

Reactions at the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is a high-energy functional group that serves as a versatile handle for a variety of transformations, most notably cycloaddition reactions.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, wide in scope, and generate minimal byproducts. illinois.eduapjonline.in The terminal alkyne of this compound makes it an ideal substrate for one of the most prominent click reactions: the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgtcichemicals.com This reaction allows for the facile connection of molecular fragments, making it a powerful tool in drug discovery, materials science, and bioconjugation. researchgate.net

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier example of a click reaction. wikipedia.org It involves the reaction between a terminal alkyne, such as the ethynyl group in this compound, and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov This reaction is a significant improvement over the uncatalyzed Huisgen cycloaddition, which requires high temperatures and often produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.org

The catalytic cycle is initiated by the formation of a copper(I) acetylide complex from this compound. nih.gov This complex then reacts with an organic azide, leading to a six-membered copper-containing intermediate that rearranges and, upon protonolysis, releases the stable 1,2,3-triazole product and regenerates the copper(I) catalyst. nih.gov The copper(I) catalyst is often generated in situ from a copper(II) source, like copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, such as sodium ascorbate. wikipedia.orgnih.gov The presence of the carboxylic acid group on the molecule can potentially influence the reaction, as carboxylic acids have been shown to promote CuAAC reactions under certain conditions. researchgate.net The resulting triazole ring is chemically stable and can act as a rigid linker or a bioisostere for an amide bond in medicinal chemistry applications. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate | 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)cyclohexane-1-carboxylic acid |

Hydration and Halogenation Reactions of the Ethynyl Group

The carbon-carbon triple bond of the ethynyl group is susceptible to electrophilic addition reactions, such as hydration and halogenation.

Hydration: In the presence of a strong acid catalyst, water can be added across the triple bond. libretexts.orgmasterorganicchemistry.com Following Markovnikov's rule, the initial protonation of the alkyne leads to the more stable vinyl cation. Subsequent attack by water and tautomerization of the resulting enol yields a ketone. For this compound, this reaction would produce 2-acetylcyclohexane-1-carboxylic acid.

Halogenation: Halogens (e.g., Br₂, Cl₂) can also add across the triple bond. youtube.com The reaction can proceed in a stepwise manner. The addition of one equivalent of a halogen results in a dihaloalkene, and the addition of a second equivalent yields a tetrahaloalkane. The stereochemistry of the first addition is typically anti, leading to the formation of the E-isomer of the dihaloalkene.

Cross-Coupling Reactions (e.g., Sonogashira Coupling) with this compound

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of carbon-carbon bonds. organic-chemistry.org The ethynyl group of this compound can readily participate in such reactions, allowing for its conjugation to various aromatic or vinylic systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Furthermore, recent advancements have explored the use of carboxylic acids as electrophilic partners in decarbonylative cross-coupling reactions. nih.govrsc.orgrsc.org In a decarbonylative Sonogashira coupling, the carboxylic acid is activated in situ and then undergoes oxidative addition to a low-valent palladium catalyst, followed by decarbonylation to form an organopalladium intermediate. nih.gov This intermediate can then couple with a terminal alkyne. This opens up the possibility for this compound to potentially react with another terminal alkyne, although this would be an intramolecular or intermolecular dimerization reaction under specific catalytic conditions.

Table 2: General Conditions for Sonogashira Coupling

| Component | Typical Reagents/Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine |

| Solvent | THF, DMF, Toluene |

Transformations of the Cyclohexane (B81311) Ring System

Beyond the reactivity of the ethynyl group, the cyclohexane ring itself can be chemically modified.

The carboxylic acid group can act as a directing group to facilitate C-H activation at remote positions on the cyclohexane ring. nih.govnih.govresearchgate.net This strategy allows for the site-selective introduction of new functional groups, overcoming challenges associated with the low reactivity of saturated C-H bonds. Specifically, palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids has been demonstrated. nih.govnih.gov Using specialized ligands, a palladium catalyst can coordinate to the carboxylate and selectively activate a C-H bond at the γ-position (C4) of the cyclohexane ring, enabling the introduction of an aryl group. nih.gov This method provides a powerful tool for the late-stage functionalization of the cyclohexane scaffold in this compound.

While the cyclohexane ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific, often harsh, conditions. For instance, certain rearrangement reactions like the Wolff rearrangement can be used for ring contraction or expansion of cyclic systems, although this typically requires the presence of specific functional groups like α-diazoketones. libretexts.org Ring-opening of cycloalkanes is generally energetically unfavorable but can be achieved under specific catalytic conditions, often involving hydrogenolysis at high temperatures and pressures, which would likely also reduce the ethynyl group. Acid-catalyzed ring-opening is more common for strained rings or heterocyclic systems like oxiranes and oxetanes, where the relief of ring strain provides a thermodynamic driving force. magtech.com.cnresearchgate.netresearchgate.net For a stable carbocycle like the one in this compound, such reactions are not common but could be envisioned under specific synthetic contexts designed to induce strain or facilitate fragmentation.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Given the presence of a reactive carboxylic acid functional group, this compound is a prime candidate for incorporation into various MCRs. Its participation would introduce a unique structural motif, combining a cyclohexane ring with a reactive ethynyl group, into the final product. This could be particularly advantageous for the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science.

The carboxylic acid moiety of this compound can participate in several well-established MCRs, most notably the Ugi and Passerini reactions. In these transformations, the carboxylic acid plays a crucial role in the key bond-forming steps, ultimately becoming integrated into the final molecular architecture. The ethynyl group, while not directly participating in the primary MCR transformation, remains as a versatile functional handle in the product. This allows for subsequent post-MCR modifications, such as click chemistry, Sonogashira coupling, or reduction to other functional groups, thereby expanding the molecular diversity accessible from a single MCR.

Theoretical Participation in the Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org In a hypothetical Ugi reaction, this compound would serve as the carboxylic acid component. The reaction mechanism involves the initial formation of an imine from the aldehyde/ketone and the amine. wikipedia.org The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. wikipedia.org This is followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final α-acylamino amide product. wikipedia.org

By employing this compound in a U-4CR, a diverse range of products can be envisioned, depending on the other three components used. The resulting molecules would feature a central bis-amide core flanked by the cyclohexyl-ethynyl moiety from the carboxylic acid and various substituents from the other starting materials.

Hypothetical Participation in the Passerini Three-Component Reaction (P-3CR)

The Passerini three-component reaction is another fundamental isocyanide-based MCR that combines a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.org In this context, this compound would act as the carboxylic acid component. The generally accepted mechanism for the Passerini reaction suggests a concerted, non-ionic pathway, particularly in aprotic solvents, where hydrogen bonding plays a key role. organic-chemistry.orgnih.gov The carboxylic acid, carbonyl compound, and isocyanide are thought to form a cyclic transition state, leading to the final product. organic-chemistry.org

Incorporating this compound into a Passerini reaction would yield α-acyloxy amides bearing the 2-ethynylcyclohexanecarbonyl group. The variability of the aldehyde/ketone and isocyanide components would allow for the generation of a library of compounds with this unique structural feature.

The following interactive table outlines hypothetical examples of multi-component reactions incorporating this compound, detailing the reactants and the potential products.

| Reaction Type | Aldehyde/Ketone | Amine | Isocyanide | Carboxylic Acid | Hypothetical Product Structure |

| Ugi-4CR | Benzaldehyde | Aniline | tert-Butyl isocyanide | This compound | N-(tert-butyl)-2-((2-ethynylcyclohexane-1-carbonyl)amino)-2-phenylacetamide |

| Ugi-4CR | Acetone | Benzylamine | Cyclohexyl isocyanide | This compound | N-benzyl-N-(1-(cyclohexylamino)-1-oxo-2-methylpropan-2-yl)-2-ethynylcyclohexane-1-carboxamide |

| Passerini-3CR | Formaldehyde | Not Applicable | Benzyl isocyanide | This compound | 2-(benzylamino)-2-oxoethyl 2-ethynylcyclohexane-1-carboxylate |

| Passerini-3CR | Cyclohexanone (B45756) | Not Applicable | Ethyl isocyanoacetate | This compound | 1-((2-ethoxy-2-oxoethyl)carbamoyl)cyclohexyl 2-ethynylcyclohexane-1-carboxylate |

Stereochemical Investigations of 2 Ethynylcyclohexane 1 Carboxylic Acid

Conformational Analysis of 2-Ethynylcyclohexane-1-carboxylic acid

The conformational landscape of this compound is primarily governed by the chair conformation of the cyclohexane (B81311) ring, which is the most stable arrangement. The substituents, an ethynyl (B1212043) group and a carboxylic acid group, can occupy either axial or equatorial positions. The relative stability of these conformations is determined by steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.

For this compound, both cis and trans diastereomers exist. In the cis isomer, one substituent is axial and the other is equatorial in one chair conformation. A ring flip results in the interchange of these positions. The equilibrium will favor the conformer where the bulkier group occupies the equatorial position to minimize steric strain.

In the trans isomer, the substituents can be either both axial (diaxial) or both equatorial (diequatorial). The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions. The energy difference is substantial enough that the molecule exists almost exclusively in the diequatorial conformation.

| Isomer | Chair Conformation 1 | Chair Conformation 2 (after ring flip) | More Stable Conformer |

|---|---|---|---|

| cis | Axial-Equatorial | Equatorial-Axial | Conformer with the bulkier group in the equatorial position |

| trans | Diequatorial | Diaxial | Diequatorial |

Chiral Resolution Techniques for this compound

As this compound is a chiral molecule, its synthesis typically results in a racemic mixture of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for studying their individual properties. Several techniques can be employed for the resolution of this carboxylic acid.

One of the most common methods is the formation of diastereomeric salts. This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base, such as (S)-phenylethylamine. The resulting salts are diastereomers and possess different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid.

Another powerful technique is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase can effectively separate the enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Enzymatic resolution offers a green and highly selective alternative. Certain enzymes can selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For instance, a lipase (B570770) could be used to selectively esterify one enantiomer, which can then be separated from the unreacted enantiomeric acid.

| Technique | Principle | Key Steps |

|---|---|---|

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | 1. Reaction with a chiral resolving agent (e.g., chiral amine). 2. Separation of diastereomeric salts by fractional crystallization. 3. Regeneration of the pure enantiomers. |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | 1. Injection of the racemic mixture onto a chiral column. 2. Elution with a suitable mobile phase. 3. Collection of separated enantiomer fractions. |

| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | 1. Incubation of the racemate with a specific enzyme (e.g., lipase). 2. Separation of the reacted and unreacted enantiomers. |

Absolute Configuration Determination Methodologies

Determining the absolute configuration (R or S) of the chiral centers in the enantiomers of this compound is essential for a complete stereochemical description. Several spectroscopic and crystallographic methods can be utilized for this purpose.

X-ray crystallography is the most definitive method for determining absolute configuration. If a single crystal of a pure enantiomer or a diastereomeric salt can be obtained, the three-dimensional arrangement of atoms in space can be determined unambiguously.

Spectroscopic methods are also widely used. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, can be employed. By converting the enantiomers into diastereomers with a chiral auxiliary of known absolute configuration, the resulting diastereomers will exhibit distinct NMR spectra. The differences in chemical shifts can be correlated to the absolute configuration of the original enantiomer.

Circular Dichroism (CD) spectroscopy is another powerful technique. Chiral molecules absorb left and right-circularly polarized light differently, resulting in a characteristic CD spectrum. The sign and shape of the CD spectrum can often be related to the absolute configuration of the molecule, sometimes with the aid of computational chemistry to predict the expected spectra for each enantiomer.

Diastereomeric Ratios and Purity Control in Syntheses

In the synthesis of this compound, controlling the diastereomeric ratio (cis vs. trans) is a significant challenge. The stereochemical outcome of the synthesis depends on the reaction mechanism and conditions. For instance, in reactions involving the formation of the cyclohexane ring, the stereochemistry can be influenced by the choice of reagents and catalysts.

One common strategy to control the diastereomeric ratio is to take advantage of the thermodynamic stability of the products. Under equilibrating conditions, such as in the presence of a base, an initially formed mixture of diastereomers can be converted to the more stable diastereomer. For 1,2-disubstituted cyclohexanes, the trans isomer with both bulky groups in equatorial positions is generally the most thermodynamically stable. Therefore, treatment of a cis/trans mixture with a base can lead to epimerization at the carbon adjacent to the carbonyl group, enriching the mixture in the more stable trans isomer.

The purity of the desired diastereomer can be enhanced through purification techniques such as column chromatography or recrystallization. The different physical properties of the diastereomers, such as polarity and crystal lattice energy, allow for their separation. Monitoring the diastereomeric ratio and purity is typically achieved using analytical techniques like NMR spectroscopy or gas chromatography (GC).

Computational and Theoretical Studies on 2 Ethynylcyclohexane 1 Carboxylic Acid

Quantum Chemical Calculations of 2-Ethynylcyclohexane-1-carboxylic acid

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons in molecules. substack.com These calculations can predict a wide range of molecular properties, from stable geometries to the energies of orbitals, which are fundamental to understanding a molecule's characteristics and chemical behavior.

The electronic structure of this compound dictates its intrinsic reactivity. Quantum chemical methods can compute various descriptors that help in predicting how the molecule will interact with other chemical species. Key aspects include the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the carboxylic acid group, with its electronegative oxygen atoms, and the electron-rich triple bond of the ethynyl (B1212043) group are the primary centers of reactivity. Calculations can generate electrostatic potential maps, which visualize electron-rich (red) and electron-poor (blue) regions of the molecule, further guiding reactivity predictions.

Several theoretical properties for this compound have been computed and are available in public databases. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂O₂ | PubChem nih.gov |

| Molecular Weight | 152.19 g/mol | PubChem nih.gov |

| XLogP3 | 1.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 152.083729621 Da | PubChem nih.gov |

This table is interactive. Click on the headers to sort.

These computed descriptors provide a baseline for understanding the molecule's physical and chemical nature from a theoretical standpoint.

While specific experimental studies on the reaction mechanisms of this compound are not extensively documented, quantum chemical calculations can be used to elucidate plausible transformation pathways. Carboxylic acids and alkynes are versatile functional groups that can participate in numerous reactions. Theoretical calculations can map the potential energy surface for these reactions, identifying transition states, intermediates, and the associated activation energies.

Potential transformations for this molecule that could be studied computationally include:

Decarboxylation: The loss of carbon dioxide from the carboxylic acid moiety is a common reaction, often catalyzed by heat or metal catalysts. princeton.edu Quantum calculations could model the transition state and energy barrier for this process, potentially revealing how the ethynyl group influences the reaction rate compared to a simple cyclohexane (B81311) carboxylic acid. nih.gov

Reactions of the Alkyne Group: The ethynyl group can undergo various additions (e.g., hydrogenation, halogenation) and coupling reactions. Computational models can predict the regioselectivity and stereoselectivity of these additions and elucidate the mechanisms of complex, metal-catalyzed cross-coupling reactions.

Intramolecular Cyclization: The proximity of the carboxylic acid and ethynyl groups could allow for intramolecular reactions, such as lactonization, under certain conditions. Theoretical studies can determine the thermodynamic feasibility and kinetic barriers for such cyclization pathways.

By calculating the energies of reactants, products, and transition states, chemists can predict the most likely reaction outcomes and design experiments to achieve desired chemical transformations. researchgate.netopenstax.org

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. nih.gov Unlike quantum calculations that focus on electronic structure, MD simulations use classical mechanics (force fields) to simulate the behavior of molecular systems, allowing for the observation of conformational changes and intermolecular interactions on a longer timescale.

A typical MD simulation of this compound would involve:

System Setup: Defining the molecule's initial 3D structure and placing it in a simulation box, often filled with solvent molecules (like water) to mimic solution conditions.

Force Field Application: Assigning a force field, such as AMBER or GAFF, which defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. biointerfaceresearch.com

Simulation: Solving Newton's equations of motion for every atom in the system over a series of small time steps (femtoseconds), generating a trajectory of atomic positions and velocities. biointerfaceresearch.com

Analysis of the MD trajectory can reveal information about the molecule's flexibility, stable conformations, and interactions with its environment. For instance, simulations could show how the molecule interacts with a biological target, like an enzyme's active site, providing insights into its potential pharmacological activity. Key metrics derived from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

Conformational Energy Landscapes and Solvent Effects

The 3D structure of this compound is not static. The cyclohexane ring can adopt several conformations (e.g., chair, boat, twist-boat), and rotation can occur around the single bonds connecting the substituents to the ring. The collection of all possible conformations and their relative energies is known as the conformational energy landscape. nih.gov

The solvent environment plays a crucial role in determining conformational preferences. chemrxiv.orgchemrxiv.org

In non-polar solvents, intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ethynyl group's π-electrons, might stabilize certain compact conformations.

In polar, protic solvents like water, intermolecular hydrogen bonds with the solvent can disrupt intramolecular interactions and stabilize more extended conformations. researchgate.net

By performing calculations with different solvent models (either implicit continuum models or explicit solvent molecules), researchers can predict how the conformational equilibrium shifts in various environments. chemrxiv.org

Table 2: Conceptual Influence of Solvent on Conformer Stability

| Conformation Feature | Relative Stability in Non-Polar Solvent | Relative Stability in Polar Solvent | Rationale |

|---|---|---|---|

| Intramolecular H-Bonding | Higher | Lower | Disrupted by solvent hydrogen bonding. |

| Extended Structure | Lower | Higher | Stabilized by strong solvation of functional groups. |

| Axial Substituents | Lower (Steric Strain) | Lower (Steric Strain) | Steric hindrance is a primary intramolecular effect. |

This table provides a conceptual overview of expected solvent effects.

QSAR (Quantitative Structure-Activity Relationship) Studies (focused on theoretical molecular descriptors)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. researchgate.net These models rely on molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties.

For this compound, a wide range of theoretical molecular descriptors can be calculated using specialized software. These descriptors fall into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Based on the 3D structure, such as molecular surface area and volume.

Electronic: Derived from quantum calculations, such as dipole moment, HOMO/LUMO energies, and partial charges. researchgate.net

Physicochemical: Properties like LogP (lipophilicity) and Topological Polar Surface Area (TPSA). nih.gov

A hypothetical QSAR study involving this compound would involve calculating these descriptors and using them to build a mathematical model (e.g., multiple linear regression) that correlates them with an experimentally measured activity (e.g., enzyme inhibition). researchgate.net Such a model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.

Table 3: Selected Theoretical Molecular Descriptors for QSAR

| Descriptor Type | Descriptor Name | Definition | Relevance to Activity |

|---|---|---|---|

| Physicochemical | XLogP3 | Logarithm of the octanol-water partition coefficient. | Predicts membrane permeability and lipophilicity. |

| Electronic | Dipole Moment | Measure of the net molecular polarity. | Influences binding in polar environments. |

| Geometrical | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties. |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

This table lists common descriptors used in QSAR studies.

Applications in Medicinal Chemistry and Chemical Biology Pre Clinical Focus

Scaffold Design and Synthesis of 2-Ethynylcyclohexane-1-carboxylic acid Analogs and Derivatives

The synthesis of analogs and derivatives of this compound can be approached through various established organic chemistry methodologies. The carboxylic acid moiety provides a convenient handle for modifications. libretexts.orgyoutube.com For instance, amidation or esterification can be employed to generate a library of derivatives with diverse physicochemical properties. nih.gov The synthesis of such derivatives is crucial for exploring their potential as therapeutic agents. researchgate.netnih.gov

Furthermore, the cyclohexyl ring can be modified to explore different stereochemical arrangements and substitutions, which can significantly impact biological activity. The synthesis of quinoline-4-carboxylic acid derivatives, for example, has been achieved through methods like the Pfitzinger synthesis, highlighting a potential route for creating diverse scaffolds. ijcps.org The development of novel synthetic routes to access diverse building blocks is an active area of research. nih.gov

The table below illustrates a hypothetical set of derivatives that could be synthesized from this compound to explore chemical space.

| Derivative Name | Modification Site | Synthetic Reaction | Potential Change in Property |

| Methyl 2-ethynylcyclohexane-1-carboxylate | Carboxylic acid | Esterification | Increased lipophilicity, potential for prodrug design |

| N-benzyl-2-ethynylcyclohexane-1-carboxamide | Carboxylic acid | Amidation | Altered hydrogen bonding capacity, potential for new interactions with biological targets |

| 2-(2-phenylethynyl)cyclohexane-1-carboxylic acid | Ethynyl (B1212043) group | Sonogashira coupling | Increased size and aromaticity, potential for enhanced π-π stacking interactions |

| 2-ethynylcyclohexan-1-amine | Carboxylic acid | Curtius rearrangement | Introduction of a basic group, altered solubility and receptor interactions |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would systematically investigate the impact of modifications at the carboxylic acid, the ethynyl group, and the cyclohexane (B81311) scaffold. mdpi.com

For instance, a series of amide derivatives could be synthesized by reacting the carboxylic acid with various amines. The biological activity of these amides would then be assayed to determine which substituents enhance potency or selectivity. Similarly, the ethynyl group could be reacted to form different triazoles via "click chemistry," and the effect of these modifications on activity would be assessed.

A hypothetical SAR study on a series of amide derivatives targeting a hypothetical enzyme is presented below.

| Compound | R Group (Amide) | IC50 (nM) | Interpretation |

| 1 (Parent Acid) | -OH | 1500 | Baseline activity |

| 2a | -NH2 | 1200 | Simple amide shows slight improvement |

| 2b | -NHCH3 | 800 | Small alkyl group enhances activity |

| 2c | -NH-benzyl | 250 | Aromatic ring significantly improves potency, suggesting a hydrophobic binding pocket |

| 2d | -NH-(4-fluorobenzyl) | 150 | Electron-withdrawing group on the phenyl ring further enhances activity |

These studies provide valuable insights for designing more potent and selective compounds. mdpi.com

Molecular Target Identification and Validation (e.g., Enzyme Inhibition Kinetics)

Identifying the molecular target of a bioactive compound is a critical step in drug discovery. The ethynyl group of this compound can be exploited for target identification through techniques like affinity-based protein profiling.

Once a potential target, such as an enzyme, is identified, its inhibition by the compound and its derivatives would be characterized using enzyme kinetics. nih.govkhanacademy.org These studies determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). e-nps.or.kryoutube.com

For example, if a derivative of this compound were found to inhibit a specific enzyme, kinetic studies would be performed by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations. semanticscholar.org The data would then be plotted, for instance, using a Lineweaver-Burk plot, to elucidate the mode of inhibition. khanacademy.orgsemanticscholar.org

| Inhibition Type | Effect on Vmax | Effect on Km | Binding Site |

| Competitive | Unchanged | Increases | Active site |

| Non-competitive | Decreases | Unchanged | Allosteric site |

| Uncompetitive | Decreases | Decreases | Enzyme-substrate complex |

Ligand-Protein Binding Interactions: Molecular Docking and Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.netresearchgate.net For this compound derivatives, docking studies can provide insights into their binding mode and help rationalize observed SAR data. ijcps.orglaurinpublishers.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. researchgate.net

For instance, a docking study might show that the carboxylic acid group of a derivative forms a crucial hydrogen bond with a specific amino acid residue in the target's active site, while the ethynyl group extends into a hydrophobic pocket. This information can then be used to design new analogs with improved binding affinity.

The following table presents hypothetical docking results for a series of derivatives against a target protein.

| Compound | Binding Energy (kcal/mol) | Key Interactions |

| 1 (Parent Acid) | -5.8 | Hydrogen bond with Arg122 |

| 2c (-NH-benzyl) | -7.5 | Hydrogen bond with Arg122, hydrophobic interaction with Phe210 |

| 2d (-NH-(4-fluorobenzyl)) | -8.2 | Hydrogen bond with Arg122, hydrophobic interaction with Phe210, halogen bond with Ser125 |

Bioconjugation Strategies Utilizing the Ethynyl Moiety of this compound

The terminal ethynyl group is a versatile functional handle for bioconjugation, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". nih.govrcsi.com These reactions allow for the efficient and specific covalent attachment of the molecule to other biomolecules, such as proteins, nucleic acids, or fluorescent probes. nih.govtcichemicals.com

This capability is particularly useful for:

Target Identification and Validation: Attaching a reporter tag (e.g., biotin (B1667282) or a fluorophore) to identify binding partners.

Drug Delivery: Conjugating the molecule to a targeting moiety (e.g., an antibody or peptide) to create antibody-drug conjugates (ADCs) or other targeted therapies.

Creating Probes for Chemical Biology: Developing tools to study biological processes in living systems.

The ethynyl group's utility in bioconjugation has been widely demonstrated with various molecular scaffolds. nih.gov

Prodrug Design Based on this compound Structure

The carboxylic acid group in this compound can be a liability for drug development, as it is often associated with poor pharmacokinetic properties. researchgate.netresearchgate.net Prodrug strategies can be employed to mask the carboxylic acid, improving properties like membrane permeability and oral bioavailability. nih.govuobabylon.edu.iqpatsnap.com

A common approach is to convert the carboxylic acid into an ester. uobabylon.edu.iq This ester prodrug is more lipophilic and can more easily cross cell membranes. Once inside the body, esterase enzymes hydrolyze the ester, releasing the active carboxylic acid-containing drug.

The choice of the ester promoiety can be tailored to control the rate of hydrolysis and the release profile of the active drug. uobabylon.edu.iq

| Prodrug Ester | Promoety | Potential Advantage |

| Methyl ester | Methyl | Simple modification, increased lipophilicity |

| Ethyl ester | Ethyl | Increased lipophilicity |

| Acyloxymethyl ester | Acyloxymethyl | Can be designed for specific enzyme-catalyzed hydrolysis |

Role in Materials Science and Polymer Chemistry

2-Ethynylcyclohexane-1-carboxylic acid as a Monomer for Polymer Synthesis

The presence of the terminal alkyne group in this compound allows it to serve as a monomer in various polymerization reactions. The synthesis of cyclic polymers from alkyne monomers has been an area of growing interest, as these structures can exhibit unique physical and chemical properties compared to their linear counterparts. rsc.orgnih.gov While specific polymerization of this compound is not widely documented, its structure is analogous to other functionalized alkyne monomers that have been successfully polymerized.

One potential route for polymerization is through transition metal catalysis, which is known to facilitate the polymerization of both mono- and disubstituted alkynes to form conjugated cyclic polyacetylenes. nih.govnih.gov The resulting polymers would feature a backbone of repeating double bonds with pendant cyclohexanecarboxylic acid groups. The properties of such polymers would be influenced by the stereochemistry of the double bonds (cis vs. trans) and the bulky cyclohexane (B81311) substituent.

Another approach could involve the synthesis of functional cyclic polymers where the alkyne group is incorporated into the polymer structure for subsequent modifications. rsc.org For instance, a polymer could be formed using a different reactive group on the cyclohexane ring, leaving the ethynyl (B1212043) group available for post-polymerization modification via click chemistry.

The carboxylic acid group, while potentially interfering with certain catalysts, also presents opportunities. For instance, monomers with carboxylic acid functionalities have been shown to be poor substrates for some polymerization catalysts. nsf.gov However, this functionality can be protected during polymerization and later deprotected to yield a functional polymer.

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Catalyst/Initiator | Potential Polymer Structure | Key Features |

| Alkyne Metathesis | Tungsten or Molybdenum-based catalysts | Cyclic polyacetylene with pendant cyclohexanecarboxylic acid groups | Formation of conjugated macrocycles with unique electronic and optical properties. |

| Anionic Polymerization | Organolithium compounds | Not directly applicable to the alkyne group, but could be used if other polymerizable groups are present. | Allows for the synthesis of well-defined block copolymers. |

| Radical Polymerization | Not a primary method for alkyne polymerization. | Low molecular weight oligomers. | Limited control over polymer structure. |

Integration of this compound into Functional Materials

The dual functionality of this compound makes it a versatile component for the creation of functional materials. The carboxylic acid group can be used to introduce pH-responsive behavior and hydrophilicity, while the alkyne group can act as a site for cross-linking or further functionalization.

For example, this monomer could be incorporated into polyesters, analogous to how polyesters with alkene and carboxylic acid side-groups are synthesized for tissue engineering applications. nih.gov The resulting material would have tunable properties based on the concentration of the ethynyl and carboxylic acid groups. The alkyne moieties could then be used for cross-linking through reactions like thiol-yne chemistry, creating robust hydrogels or polymer films.

Furthermore, the principles of transannular C-H functionalization of cycloalkane carboxylic acids could be applied to derivatives of this molecule to create complex, functionalized carbocyclic structures for use in pharmaceuticals and materials science. researchgate.netnih.gov

Self-Assembling Systems Derived from this compound

The carboxylic acid group is a key driver for the self-assembly of molecules through hydrogen bonding. This can lead to the formation of well-ordered supramolecular structures. While specific studies on this compound are limited, the self-assembly of other carboxylic acid-containing molecules provides a strong precedent. For instance, aromatic carboxylic acids have been shown to form predictable nanostructures on surfaces.

Surface Functionalization and Biointerface Applications

This compound is well-suited for the modification of surfaces to create functional interfaces. The carboxylic acid can act as an anchor to various substrates, including metal oxides and nanoparticles, through the formation of carboxylate bonds. This is a common strategy for creating self-assembled monolayers (SAMs) that alter the surface properties of materials.

The ethynyl group, oriented away from the surface, provides a versatile handle for further modification using "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, allowing for the covalent attachment of a wide range of molecules, including biomolecules, polymers, and fluorescent dyes. mdpi.com This approach enables the creation of complex and highly functionalized surfaces.

This dual functionality is particularly valuable for creating biointerfaces. The carboxylic acid can be used to attach the molecule to a substrate, and the alkyne can then be used to immobilize proteins, peptides, or carbohydrates to control biological interactions such as cell adhesion and protein adsorption. The development of such "plug-and-play" biointerfaces is a significant area of research for applications in biosensors, medical implants, and drug delivery systems.

Table 2: Functional Groups of this compound and Their Roles in Surface Chemistry

| Functional Group | Role in Surface Functionalization | Potential Applications |

| Carboxylic Acid | Anchoring to substrates (e.g., metal oxides), formation of self-assembled monolayers (SAMs). | Corrosion inhibition, adhesion promotion, creating charged surfaces. |

| Ethynyl (Alkyne) | "Click" chemistry handle for covalent attachment of other molecules (e.g., via CuAAC). | Biosensor fabrication, targeted drug delivery systems, antifouling coatings. |

Advanced Analytical Methodologies for 2 Ethynylcyclohexane 1 Carboxylic Acid Characterization

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating 2-Ethynylcyclohexane-1-carboxylic acid from reaction mixtures, byproducts, or impurities, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. mdpi.comnih.gov The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. For a carboxylic acid, reversed-phase HPLC is commonly employed.

In a typical application, a C18 (octadecylsilyl) column serves as the stationary phase, providing a nonpolar surface. The mobile phase is generally a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or trifluoroacetic acid to suppress the ionization of the carboxyl group, ensuring a consistent retention time and improved peak shape. researchgate.net Detection is frequently accomplished using an ultraviolet (UV) detector, as the carboxyl group provides a weak chromophore, or more advanced detectors like mass spectrometers (LC-MS). mdpi.com Chiral HPLC can also be utilized with a suitable chiral stationary phase to separate enantiomers if the compound is synthesized as a racemic mixture. rsc.org

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and 0.1% Phosphoric Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Due to its low volatility and high polarity, direct analysis of this compound by Gas Chromatography (GC) is challenging. colostate.edu Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable derivative. researchgate.netgcms.cz Common derivatization strategies include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or butanol) in the presence of an acid catalyst to form a methyl or butyl ester. colostate.edu

Silylation: Converting the active hydrogen of the carboxyl group into a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). colostate.edugcms.cz

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample based on boiling point and polarity. The mass spectrometer then fragments the eluted derivative, providing a unique mass spectrum that serves as a "molecular fingerprint" for identification. This technique is exceptionally sensitive and specific for identifying trace impurities.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods probe the molecular structure by examining the interaction of the compound with electromagnetic radiation, providing detailed information about connectivity and functional groups.

While one-dimensional (¹H and ¹³C) NMR provides primary structural information, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals in this compound. princeton.educore.ac.uk

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netresearchgate.net It would be used to map the proton-proton connectivities within the cyclohexane (B81311) ring and confirm the adjacent positions of the protons on C1 and C2.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals based on their known proton assignments. youtube.com

Table 2: Expected Key 2D-NMR Correlations for Structural Confirmation

| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |

| COSY | H on C1 | H on C2, H on C6 | Connectivity within the cyclohexane ring. |

| HSQC | All cyclohexane CH/CH₂ protons | Their directly attached carbons | Direct C-H attachments. |

| HMBC | ≡C-H | C ≡CH, C 2 | Position of the ethynyl (B1212043) group. |

| HMBC | H on C2 | C =O | Attachment of the carboxyl group to C1. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within 5 parts per million (ppm). uci.edursc.org This high accuracy allows for the unambiguous determination of the elemental formula of this compound (C₉H₁₂O₂), distinguishing it from any other combination of atoms that might have the same nominal mass. nih.govnih.gov

The technique works by ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the m/z of the resulting molecular ion (e.g., [M-H]⁻ or [M+Na]⁺). cam.ac.uk Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion can induce fragmentation, providing further structural information. lew.ro Characteristic fragmentation patterns for this molecule would likely involve the loss of the carboxyl group (a loss of 45 Da) and other cleavages of the cyclohexane ring. libretexts.org

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Calculated Monoisotopic Mass | 152.08373 Da |

| Ionization Mode (Example) | Negative ESI |

| Observed Ion (Example) | [M-H]⁻ |

| Expected m/z (Observed) | 151.0764 (within ± 5 ppm) |

Both Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are highly effective for identifying the functional groups within a molecule. echemi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the IR spectrum would show several characteristic absorption bands:

A very broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. openstax.org

An intense C=O (carbonyl) stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹. libretexts.org

A sharp, weak to medium intensity C≡C (alkyne) stretch around 2100-2140 cm⁻¹. pressbooks.pub

A sharp, medium intensity ≡C-H stretch for the terminal alkyne, appearing around 3300 cm⁻¹. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to nonpolar bonds. The alkyne's C≡C triple bond, which gives a weak signal in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum. nih.gov This signal appears in a region of the spectrum (around 2100 cm⁻¹) that is often free from other interfering signals, known as the "biologically silent region," making Raman an excellent tool for tracking alkyne-tagged molecules. nih.goved.ac.ukescholarship.org

Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Weak/Not Observed | Broad, Strong (IR) |

| Carboxylic Acid | C=O stretch | 1700-1725 | Medium | Strong (IR) |

| Alkyne | ≡C-H stretch | ~3300 | Medium | Medium, Sharp |

| Alkyne | C≡C stretch | 2100-2140 | 2100-2140 | Weak (IR), Strong (Raman) |

Chiral Analytical Methods for Enantiomeric Excess Determination

The enantiomeric excess (ee) of a chiral substance is a measure of its purity, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is paramount. The primary techniques for this purpose involve the use of a chiral environment to induce a measurable difference in the properties of the enantiomers.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. researchgate.net This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. researchgate.net

While a specific HPLC method for this compound has not been detailed in the literature, a method for the structurally similar S-3-cyclohexenecarboxylic acid has been described, providing a strong basis for method development. google.com The conditions used for this analogous compound are detailed in the table below and can serve as a starting point for the optimization of a method for this compound.

Table 1: Representative Chiral HPLC Method for a Structural Analog (S-3-cyclohexenecarboxylic acid)

| Parameter | Condition |

|---|---|

| Column | Chiralpak AY-H (4.6 x 250mm, 5 µm) |

| Mobile Phase | n-Hexane (98%), Ethanol (B145695) (2%), Trifluoroacetic acid (0.1%) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 210 nm |

Data derived from a method for S-3-cyclohexenecarboxylic acid, a structural analog of this compound. google.com

The selection of the mobile phase is crucial for achieving optimal separation. A mixture of a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol (B130326) is common. The addition of a small amount of a strong acid, like trifluoroacetic acid, is often necessary to suppress the ionization of the carboxylic acid group and improve peak shape. google.com

Gas Chromatography (GC)

Chiral Gas Chromatography is another viable technique for determining the enantiomeric excess of volatile compounds. gcms.cz Carboxylic acids are generally not volatile enough for direct GC analysis and are prone to peak tailing due to their polarity. colostate.edu Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester or amide derivative. colostate.edulmaleidykla.lt

Common derivatization agents include diazomethane (B1218177) for methylation or the use of chiral alcohols to form diastereomeric esters. Once derivatized, the sample can be analyzed on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. gcms.cz The enantiomers of the derivatized analyte will interact differently with the CSP, resulting in their separation.

Table 2: Potential Chiral GC Method Development Parameters

| Parameter | Consideration |

|---|---|

| Derivatization | Esterification with a chiral alcohol (e.g., (+)- or (-)-butanol) or a simple alcohol followed by analysis on a chiral column. |

| Column | Cyclodextrin-based chiral stationary phase (e.g., Rt-βDEXsm). gcms.cz |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized to ensure separation of enantiomers and other components. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table presents a hypothetical approach as specific GC methods for this compound are not available.

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a chiroptical method that measures the differential absorption of left and right circularly polarized light. nih.govnyu.edu Since enantiomers have mirror-image structures, they produce equal and opposite CD signals. This property can be exploited to determine the enantiomeric excess of a sample. nih.govnyu.eduresearchgate.net

For carboxylic acids, the formation of host-guest complexes with an achiral entity can induce a CD signal whose sign and magnitude are related to the absolute configuration and concentration of the enantiomers. nih.govnyu.eduresearchgate.net By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be determined with reasonable accuracy. nih.govnyu.edu This method is often faster than chromatographic techniques but may be less precise. nih.gov

Future Directions and Emerging Research Avenues for 2 Ethynylcyclohexane 1 Carboxylic Acid

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient, stereoselective, and sustainable synthetic routes to 2-ethynylcyclohexane-1-carboxylic acid and its analogs is a primary area for future research. Current synthetic strategies for related structures often rely on multi-step sequences; however, emerging catalytic systems offer pathways to more direct and elegant syntheses.

Future research could focus on:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of a corresponding aromatic precursor, such as 2-ethynylbenzoic acid, could provide enantiomerically pure cis-2-ethynylcyclohexane-1-carboxylic acid. nih.gov Research into heterogeneous catalysts, perhaps employing rhodium or ruthenium on chiral supports, could yield high diastereomeric and enantiomeric excesses. nih.gov

Direct Carboxylation: The development of catalytic systems for the direct carboxylation of ethynylcyclohexane (B1294493) using carbon dioxide as a C1 source represents a highly atom-economical and green approach. google.com Investigations into copper-catalyzed systems, which have shown promise for the carboxylation of other terminal alkynes, could be a fruitful avenue. google.com

Organocatalysis: The use of chiral organocatalysts to control the stereochemistry during the formation of the cyclohexane (B81311) ring or the introduction of the functional groups could provide metal-free alternatives to traditional methods. semanticscholar.org

Table 1: Potential Catalytic Systems for Synthesis

| Catalytic System | Reaction Type | Potential Advantages |

|---|---|---|

| Rh/Ru on Chiral Supports | Asymmetric Hydrogenation | High stereoselectivity, access to enantiopure compounds. nih.gov |

| Copper(II)/Montmorillonite | Direct Carboxylation with CO2 | High atom economy, utilization of a renewable C1 source, environmental friendliness. google.com |

| Chiral Isothioureas/Cinchona Alkaloids | Organocatalytic Cycloaddition/Functionalization | Metal-free synthesis, mild reaction conditions, high enantiocontrol. semanticscholar.org |

Broadening the Scope of Chemical Transformations and Derivatization

The dual functionality of this compound provides a rich platform for chemical derivatization, allowing for the generation of diverse molecular libraries for various applications.

Carboxylic Acid Group Transformations: The carboxylic acid moiety is a versatile handle for numerous transformations. Standard reactions can convert it into esters, amides, acid chlorides, and anhydrides, each opening up further synthetic possibilities. jackwestin.comopenstax.org For instance, coupling with various amines or alcohols could generate a library of amides and esters with diverse properties. Water-soluble carbodiimides like EDAC can be used for efficient coupling in aqueous media. thermofisher.com

Ethynyl (B1212043) Group Transformations: The terminal alkyne is another key functional group that can participate in a wide array of powerful chemical reactions.